5-(Dimethylamino)-2-[(E)-(4-methyl-1,3-thiazol-2-yl)diazenyl]benzoic acid
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Overview
Description
5-(Dimethylamino)-2-[(E)-(4-methyl-1,3-thiazol-2-yl)diazenyl]benzoic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoic acid core substituted with a dimethylamino group and a thiazole ring, connected via a diazenyl linkage. The presence of these functional groups imparts distinct chemical and physical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylamino)-2-[(E)-(4-methyl-1,3-thiazol-2-yl)diazenyl]benzoic acid typically involves a multi-step process. One common method includes the diazotization of 4-methyl-1,3-thiazole-2-amine followed by coupling with 5-(dimethylamino)benzoic acid. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow synthesis and automated reaction monitoring to enhance production rates and product consistency.
Chemical Reactions Analysis
Types of Reactions
5-(Dimethylamino)-2-[(E)-(4-methyl-1,3-thiazol-2-yl)diazenyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the diazenyl linkage to amines.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
5-(Dimethylamino)-2-[(E)-(4-methyl-1,3-thiazol-2-yl)diazenyl]benzoic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biological probe due to its ability to interact with biomolecules.
Medicine: Explored for its therapeutic potential, particularly in drug development and diagnostic applications.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(Dimethylamino)-2-[(E)-(4-methyl-1,3-thiazol-2-yl)diazenyl]benzoic acid involves its interaction with specific molecular targets. The diazenyl linkage and functional groups enable the compound to bind to proteins, enzymes, and other biomolecules, affecting their activity and function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-{[4-(Dimethylamino)phenyl]diazenyl}benzenesulfonic acid
- 2-Hydroxy-5-[(4-sulfophenyl)diazenyl]benzoic acid
Uniqueness
Compared to similar compounds, 5-(Dimethylamino)-2-[(E)-(4-methyl-1,3-thiazol-2-yl)diazenyl]benzoic acid stands out due to its unique combination of functional groups. The presence of the thiazole ring and the specific diazenyl linkage imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
110138-30-2 |
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Molecular Formula |
C13H14N4O2S |
Molecular Weight |
290.34 g/mol |
IUPAC Name |
5-(dimethylamino)-2-[(4-methyl-1,3-thiazol-2-yl)diazenyl]benzoic acid |
InChI |
InChI=1S/C13H14N4O2S/c1-8-7-20-13(14-8)16-15-11-5-4-9(17(2)3)6-10(11)12(18)19/h4-7H,1-3H3,(H,18,19) |
InChI Key |
GGEHLZFLAYEIRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)N=NC2=C(C=C(C=C2)N(C)C)C(=O)O |
Origin of Product |
United States |
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